6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
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Overview
Description
6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho2,1-eIt is a colorless crystalline plate with a molecular formula of C20H24O3 and a molecular weight of 312.403 g/mol . This compound has garnered significant interest due to its various biological activities, including anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho2,1-ebenzofuran-1-one involves several steps. One common method includes the isolation of the compound from the ethyl acetate extracts of Tripterygium wilfordii . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes from natural sources, followed by purification steps such as crystallization and chromatography. The exact methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho2,1-ebenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to form different oxidized products.
Reduction: Reduction reactions can alter the ketone group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho2,1-ebenzofuran-1-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and signaling pathways.
Industry: The compound’s unique chemical structure and properties make it useful in developing new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho2,1-ebenzofuran-1-one involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating immune responses and inhibiting inflammatory pathways . The compound can bind to various receptors and enzymes, altering their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tripterine: Another compound isolated from Tripterygium wilfordii with similar anti-inflammatory properties.
Celastrol: A triterpenoid compound with potent anti-inflammatory and anticancer activities.
Wilforlide A: A diterpenoid compound with immunosuppressive properties.
Uniqueness
6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho2,1-ebenzofuran-1-one is unique due to its specific chemical structure, which contributes to its distinct biological activities. Its combination of hydroxyl, methyl, and isopropyl groups, along with the hexahydronaphtho2,1-ebenzofuran core, sets it apart from other similar compounds.
Properties
IUPAC Name |
6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXIBWGPZSPABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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